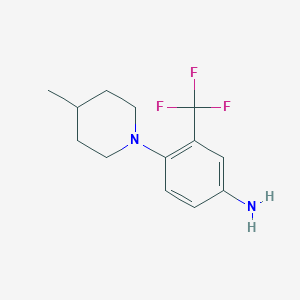

4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline is an organic compound that features a piperidine ring substituted with a methyl group and an aniline moiety substituted with a trifluoromethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline typically involves the following steps:

Formation of the piperidine ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Substitution with a methyl group: The piperidine ring is then methylated using methyl iodide or methyl bromide in the presence of a base such as sodium hydride.

Introduction of the trifluoromethyl group: The aniline moiety is functionalized with a trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.

Coupling of the piperidine and aniline moieties: The final step involves coupling the methylated piperidine with the trifluoromethylated aniline using a coupling agent such as palladium on carbon or copper(I) iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of corresponding nitro or nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aniline derivatives.

Applications De Recherche Scientifique

Research indicates that compounds containing trifluoromethyl groups often exhibit significant biological activity. Specifically, 4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline has been investigated for its potential as an inhibitor of pathways related to cancer, particularly those involving the human epidermal growth factor receptor 2 (HER2). The structural characteristics of this compound suggest it may effectively interact with biological targets, leading to therapeutic effects in oncology .

Potential Applications

-

Medicinal Chemistry:

- Cancer Treatment: The compound's ability to modulate biological pathways makes it a candidate for developing novel therapeutics targeting various cancers. Its interaction with HER2 suggests potential use in targeted cancer therapies.

- Drug Development: As a precursor or intermediate in synthesizing more complex pharmaceutical compounds, it holds promise in the development of new drugs .

-

Research Applications:

- Biological Interaction Studies: Preliminary studies have focused on its binding affinity to receptors involved in signaling pathways related to cell proliferation and survival, indicating its potential as a lead compound for further development.

Mécanisme D'action

The mechanism of action of 4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4-Methylpiperidin-1-yl)-2-(trifluoromethyl)aniline

- 4-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline

- 4-(4-Methylpiperidin-1-yl)-6-(trifluoromethyl)aniline

Uniqueness

4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group on the aniline ring, which influences its chemical reactivity and biological activity. The presence of the piperidine ring further enhances its stability and potential for diverse applications.

Activité Biologique

4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline, also known by its CAS number 1189494-84-5, is a compound characterized by the presence of a trifluoromethyl group and a piperidine moiety. This unique structure enhances its biological activity, particularly in medicinal chemistry applications. Despite limited literature on its specific biological mechanisms, preliminary research indicates potential interactions with key biological targets.

- Molecular Formula : C₁₃H₁₉F₃N₂

- Molecular Weight : 331.21 g/mol

- Structure : The compound features a trifluoromethyl group attached to an aniline structure, which is known to enhance lipophilicity and stability.

Biological Activity Overview

Research indicates that compounds with trifluoromethyl groups often exhibit significant biological activity, particularly in targeting specific receptors or enzymes. The following sections summarize key findings related to the biological activity of this compound.

1. Potential Anticancer Activity

Preliminary studies suggest that this compound may act as an inhibitor of cancer-related pathways, particularly those involving the human epidermal growth factor receptor 2 (HER2). The structural characteristics imply effective interaction with biological targets, potentially leading to therapeutic effects in cancer treatment .

While specific mechanisms remain largely unreported, the trifluoromethyl group is known to influence the reactivity of amines, allowing for various reactions such as nucleophilic substitutions and acylations. This reactivity may be crucial for developing derivatives that exhibit enhanced biological activities .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound. The following table summarizes some related compounds and their reported activities:

| Compound Name | CAS Number | Key Activity |

|---|---|---|

| Compound A | XXXX | Anticancer |

| Compound B | XXXX | AChE Inhibitor |

| Compound C | XXXX | HER2 Inhibitor |

Case Studies

Currently, there are no extensive case studies specifically focusing on this compound. However, related studies on piperidine derivatives have demonstrated promising results in cancer therapy and neurodegenerative disease treatments .

Notable Findings:

- Piperidine derivatives have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease treatment .

- Certain piperidine-based compounds have demonstrated improved cytotoxicity and apoptosis induction in cancer cell lines compared to standard treatments .

Propriétés

IUPAC Name |

4-(4-methylpiperidin-1-yl)-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2/c1-9-4-6-18(7-5-9)12-3-2-10(17)8-11(12)13(14,15)16/h2-3,8-9H,4-7,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNRTMAXNXUMHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.